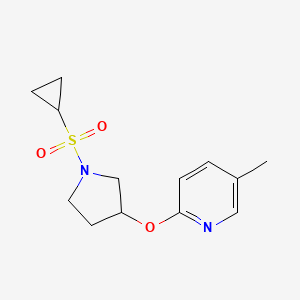

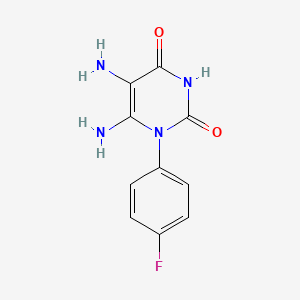

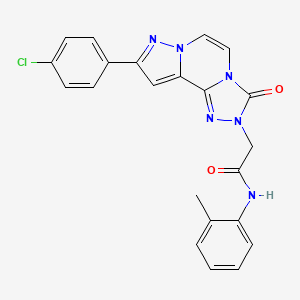

![molecular formula C28H18N4O2S2 B2651265 N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 476627-91-5](/img/structure/B2651265.png)

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide” is a complex organic compound. It seems to be related to naphthalene derivatives, which are a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Various synthesis methods and the reactivity of naphthalene-related compounds have been explored. Aleksandrov et al. (2017, 2018) discussed the synthesis of compounds like N-(1-Naphthyl)furan-2-carboxamide and N-(naphthalen-2-yl)furan-2-carboxamide by coupling naphthalen-1-amine or naphthalen-2-amine with furan-2-carbonyl chloride, followed by treatments with P2S5 in anhydrous toluene to obtain the corresponding thioamide. The synthesized compounds underwent various electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017; Aleksandrov et al., 2018).

Electrochromic Properties

Hsiao and Han (2017) explored the electrochromic properties of N-phenylcarbazole and triphenylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. They found that these compounds can be electropolymerized into electroactive films on electrode surfaces, showing reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao & Han, 2017).

Functional Naphthalene Diimides

Kobaisi et al. (2016) presented a comprehensive review on naphthalene diimides (NDIs), discussing their applications in supramolecular chemistry, sensors, molecular switching devices, and medicinal applications like NDI intercalations with DNA. They also highlighted new designs, synthesis, and the progress of core-substituted naphthalene diimides (cNDIs) in fields such as artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Fluorescence and Contaminant Removal

Zhao et al. (2020) studied naphthalene-amide-bridged Ni(ii) complexes, analyzing their electrochemical behaviors, solid-state luminescence, and fluorescence responses. They also examined these complexes' ability to remove contaminants like rhodamine B and Congo red in aqueous phases, demonstrating potential applications in environmental remediation (Zhao et al., 2020).

Propiedades

IUPAC Name |

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4O2S2/c33-25(21-11-9-17-5-1-3-7-19(17)13-21)31-27-29-23(15-35-27)24-16-36-28(30-24)32-26(34)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H,(H,29,31,33)(H,30,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPOXBWHBKUAMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

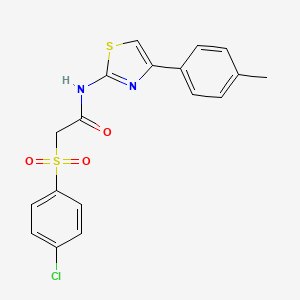

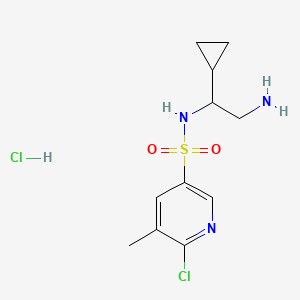

![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)

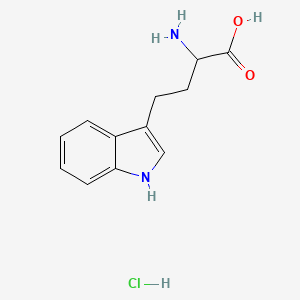

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)

![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)

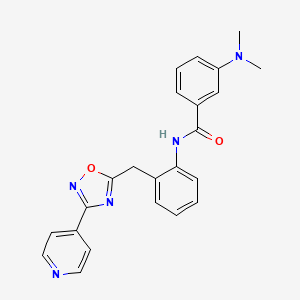

![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)